Avanafil-13C5,15N,d2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

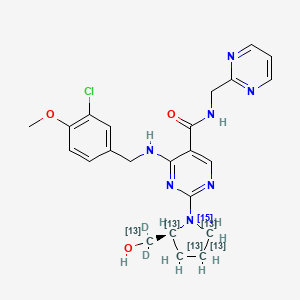

Avanafil-13C5,15N,d2 is a stable isotope-labeled version of Avanafil, a potent and selective phosphodiesterase-5 (PDE-5) inhibitor. Avanafil is primarily used to treat erectile dysfunction by inhibiting the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum . The labeled compound, this compound, is used in scientific research to study the pharmacokinetics and metabolic profiles of Avanafil .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Avanafil-13C5,15N,d2 involves the incorporation of stable isotopes of carbon (13C), nitrogen (15N), and deuterium (d2) into the Avanafil molecule. The synthetic route typically starts with the synthesis of labeled intermediates, followed by their incorporation into the final Avanafil structure . Common reagents used in these reactions include phosphorus oxychloride, phosphorus pentachloride, thionyl chloride, and bromine . The reaction conditions are carefully controlled to ensure the incorporation of the isotopes without affecting the overall structure and activity of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product’s quality and consistency . The production process is optimized for yield and cost-effectiveness, making the compound available for research purposes.

Chemical Reactions Analysis

Types of Reactions

Avanafil-13C5,15N,d2 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for studying the compound’s stability and reactivity under different conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions include various metabolites and degradation products . These products are analyzed to understand the compound’s metabolic pathways and potential side effects.

Scientific Research Applications

Avanafil-13C5,15N,d2 is widely used in scientific research to study the pharmacokinetics, metabolism, and pharmacodynamics of Avanafil . Its applications include:

Chemistry: Used as a tracer in quantitative analysis to study the compound’s stability and reactivity.

Biology: Helps in understanding the metabolic pathways and interactions with biological molecules.

Medicine: Used in preclinical studies to evaluate the safety and efficacy of Avanafil.

Industry: Employed in the development of new formulations and drug delivery systems.

Mechanism of Action

Avanafil-13C5,15N,d2 exerts its effects by inhibiting the cGMP-specific phosphodiesterase type 5 (PDE-5), which is responsible for the degradation of cGMP in the corpus cavernosum . Sexual arousal leads to the release of nitric oxide, which stimulates guanylate cyclase to produce cGMP. The increased levels of cGMP result in smooth muscle relaxation and increased blood flow to the penis, facilitating erection.

Comparison with Similar Compounds

Similar Compounds

Sildenafil: Another PDE-5 inhibitor used to treat erectile dysfunction.

Tadalafil: Known for its longer duration of action compared to other PDE-5 inhibitors.

Vardenafil: Similar to Sildenafil but with a slightly different chemical structure.

Uniqueness

Avanafil-13C5,15N,d2 is unique due to its stable isotope labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides insights into the compound’s behavior in biological systems, making it a valuable tool in drug development and research.

Biological Activity

Avanafil-13C5,15N,d2 is a stable isotope-labeled derivative of avanafil, a selective phosphodiesterase type 5 (PDE5) inhibitor primarily used for the treatment of erectile dysfunction. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential applications in research.

Avanafil functions by inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By preventing cGMP breakdown, avanafil enhances vasodilation and increases blood flow to the penis during sexual stimulation. This mechanism is crucial for achieving and maintaining an erection. Additionally, this compound retains this mechanism due to its structural similarity to avanafil, allowing it to be utilized in pharmacokinetic studies and metabolic research.

Pharmacokinetics

The pharmacokinetic profile of avanafil has been studied extensively. Key parameters include:

- Absorption : Avanafil reaches peak plasma concentrations (Tmax) within 0.5 to 1 hour post-administration.

- Half-life : The elimination half-life ranges from 5 to 10 hours.

- Bioavailability : It exhibits linear pharmacokinetics with dose-dependent absorption characteristics.

Table 1 summarizes the pharmacokinetic parameters observed in clinical studies:

| Parameter | Value |

|---|---|

| Tmax | 0.5 - 1 hour |

| Half-life | 5 - 10 hours |

| Bioavailability | Linear and dose-dependent |

In Vitro Studies

In vitro studies have demonstrated that avanafil increases cGMP levels in human corpus cavernosum tissue. These studies show that this compound can effectively mimic the biological activity of avanafil in various cellular assays.

In Vivo Studies

Clinical trials have confirmed the efficacy and safety of avanafil in treating erectile dysfunction. A notable study involving healthy male volunteers assessed the tolerability and pharmacokinetics of avanafil at doses ranging from 50 mg to 200 mg. The results indicated a favorable safety profile with minimal adverse effects.

Case Studies

Several case studies highlight the therapeutic potential of avanafil derivatives:

- Erectile Dysfunction Treatment : In a cohort study involving men with erectile dysfunction, avanafil significantly improved erectile function scores compared to placebo.

- Osteoporosis Research : Preliminary research suggests that avanafil may have applications beyond erectile dysfunction, particularly in bone health by activating the NO/cGMP/PKG signaling pathway, which could mitigate bone loss and oxidative stress.

Properties

Molecular Formula |

C23H26ClN7O3 |

|---|---|

Molecular Weight |

491.9 g/mol |

IUPAC Name |

4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(2S)-2-[dideuterio(hydroxy)(113C)methyl](2,3,4,5-13C4,115N)azolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide |

InChI |

InChI=1S/C23H26ClN7O3/c1-34-19-6-5-15(10-18(19)24)11-27-21-17(22(33)28-13-20-25-7-3-8-26-20)12-29-23(30-21)31-9-2-4-16(31)14-32/h3,5-8,10,12,16,32H,2,4,9,11,13-14H2,1H3,(H,28,33)(H,27,29,30)/t16-/m0/s1/i2+1,4+1,9+1,14+1D2,16+1,31+1 |

InChI Key |

WEAJZXNPAWBCOA-RADDBRLTSA-N |

Isomeric SMILES |

[2H][13C]([2H])([13C@@H]1[13CH2][13CH2][13CH2][15N]1C2=NC=C(C(=N2)NCC3=CC(=C(C=C3)OC)Cl)C(=O)NCC4=NC=CC=N4)O |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCCC4CO)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.